molecular formula C11H18N2OS B7544389 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

Cat. No. B7544389
M. Wt: 226.34 g/mol
InChI Key: ZFLYXTXEBOZPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, also known as TES-1025, is a compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. TES-1025 is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. Additionally, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment option for individuals with inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that it has been shown to have a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol. One area of interest is the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a treatment option for individuals with epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol and its potential applications in the treatment of other neurological and inflammatory disorders. Finally, researchers may also investigate the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a cancer therapy.

Synthesis Methods

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can be synthesized using a multistep reaction process. The first step involves the reaction of 2-ethyl-4-methylthiazole with paraformaldehyde to form a thiazole aldehyde intermediate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol.

Scientific Research Applications

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has potent anticonvulsant activity, making it a potential treatment option for individuals with epilepsy. Another study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has the ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-2-11-12-9(8-15-11)6-13-5-3-4-10(14)7-13/h8,10,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLYXTXEBOZPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol

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